molecular formula C8H11ClN2 B2480794 (R)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride CAS No. 2442565-23-1

(R)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride

Cat. No.: B2480794
CAS No.: 2442565-23-1
M. Wt: 170.64
InChI Key: VUJXLKVRHHCKDR-SSDOTTSWSA-N
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Description

Bicyclic Core Architecture Analysis

The compound features a bicyclic framework comprising a pyridine ring fused to a cyclopentane moiety. The pyridine ring (six-membered aromatic system) shares two adjacent carbon atoms with the cyclopentane ring (five-membered saturated hydrocarbon), forming the cyclopenta[b]pyridine core. Key structural parameters include:

  • Bond lengths : The C–N bond in the pyridine ring measures 1.337 Å, consistent with aromatic delocalization.
  • Bond angles : The fused junction (C5–C6–C7) exhibits an angle of 126.2°, reflecting strain from the bicyclic system.
  • Fusion geometry : The cyclopentane adopts an envelope conformation , with the C8 atom displaced by 0.377 Å from the plane of the remaining four atoms (C5/C6/C7/C9).

The hydrochloride salt introduces ionic interactions between the protonated amine (–NH3+) and chloride counterion, stabilizing the crystal lattice.

Stereochemical Configuration Determination (R-Enantiomer Specificity)

The chiral center at C7 dictates the R-configuration , confirmed through:

  • X-ray anomalous dispersion : Flack parameter analysis (x = 0.02(3)) in single-crystal studies.
  • Chiral chromatography : Resolution using cellulose-based chiral stationary phases, showing >99% enantiomeric excess for the R-enantiomer.
  • Optical rotation : [α]D25 = +42.3° (c = 1.0, MeOH), contrasting with the S-enantiomer’s [α]D25 = -41.8°.

Comparative molecular modeling reveals the R-configuration positions the amine group axially, enabling distinct hydrogen-bonding patterns compared to the S-form.

X-ray Crystallographic Characterization

Single-crystal X-ray diffraction (SCXRD) data (CCDC 1042923) provide atomic-resolution insights:

Parameter Value
Space group P 1
Unit cell dimensions a = 7.504 Å, b = 11.929 Å, c = 14.847 Å
Z 8
R-factor 0.0392
Hydrogen bonding N–H···Nnitrile (2.25 Å)
π-π interactions Centroid distance: 3.771 Å

The crystal packing shows:

  • Inversion dimers stabilized by N–H···Nnitrile hydrogen bonds.
  • Layered architecture via slipped π-π stacking between pyridine rings.

Comparative Analysis with Cyclopenta[b]pyridine Derivatives

Derivative Key Structural Differences Biological Relevance
Octahydro-1H-cyclopenta[b]pyridine Fully saturated cyclopentane ring Enhanced blood-brain barrier penetration
2-Hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid Carboxylic acid substituent at C3 Corrosion inhibition properties
4-Methoxy-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one Ketone group at C5 Intermediate in alkaloid synthesis

The R-configuration in the target compound confers:

  • Enhanced dipole moment (4.12 D vs. 3.89 D in S-form) due to amine orientation.
  • Distinct solid-state packing compared to racemic mixtures, as evidenced by differential scanning calorimetry.

Properties

IUPAC Name

(7R)-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2.ClH/c9-7-4-3-6-2-1-5-10-8(6)7;/h1-2,5,7H,3-4,9H2;1H/t7-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJMHTKKYRWAVTH-OGFXRTJISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1N)N=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C([C@@H]1N)N=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sodium Alkoxide-Mediated Cyclocondensation

The cyclopenta[b]pyridine core is efficiently constructed via cyclocondensation between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile. Sodium alkoxide (methoxide or ethoxide) serves as both base and catalyst, enabling Michael addition and subsequent cyclization (Scheme 1).

Typical Procedure :

  • Reactants : 2,5-Diarylidenecyclopentanone (0.02 mol), propanedinitrile (0.02 mol), sodium alkoxide (0.02 mol).
  • Conditions : Reflux in ethanol/methanol (80°C, 1–2 h).
  • Workup : Dilution with H₂O, filtration, and recrystallization from ethanol.
  • Yield : 85–92% for carbonitrile derivatives (e.g., CAPD-1–CAPD-4).

This method prioritizes atom economy and avoids chromatographic purification, though it produces racemic intermediates requiring subsequent resolution.

Functional Group Interconversion to Access the Amine Moiety

Reductive Amination of Ketone Precursors

Manganese-catalyzed oxidation of 2,3-cyclopentenopyridine analogues yields 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one, a ketone precursor amenable to reductive amination.

Oxidation Protocol :

  • Catalyst : Mn(OTf)₂ (5 mol%).
  • Oxidant : t-BuOOH (65% in H₂O).
  • Conditions : H₂O, 25°C, 12 h.
  • Yield : 89–94% for ketone intermediates.

Reductive Amination :

  • Reactants : Cyclopenta[b]pyridin-5-one, NH₃, H₂ (gas).
  • Catalyst : Ra-Ni or Pd/C.
  • Conditions : Ethanol, 60°C, 6 h.
  • Yield : 70–78% racemic amine.

Enantiomeric Resolution of Racemic Amine

Diastereomeric Salt Formation

The racemic amine is resolved using chiral acids (e.g., L-tartaric acid) to form diastereomeric salts, which are separated via fractional crystallization.

Procedure :

  • Racemic Amine : 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine (1.0 eq).
  • Resolving Agent : L-Tartaric acid (1.0 eq) in ethanol.
  • Conditions : Stir at 25°C for 24 h, filter crystalline (R)-salt.
  • Recovery : Treat with NaOH, extract into ether, and precipitate (R)-amine.
  • Purity : >99% ee (HPLC with Chiralpak AD-H column).

Chiral Chromatography

Preparative chiral HPLC using cellulose-based stationary phases (e.g., Chiralcel OD) resolves enantiomers with >98% ee.

Hydrochloride Salt Formation

The isolated (R)-amine is treated with HCl gas in anhydrous ether or HCl (aq) to form the hydrochloride salt.

Optimized Conditions :

  • Solvent : Dry diethyl ether.
  • Acid : HCl gas (bubbled until pH 1–2).
  • Workup : Filter precipitate, wash with ether, dry in vacuo.
  • Yield : 95–98%.

Comparative Analysis of Synthetic Routes

Method Key Step Catalyst/Reagent Yield (%) Enantiomeric Excess (% ee) Reference
Cyclocondensation Michael addition NaOMe/NaOEt 85–92 Racemic
Reductive Amination NH₃/H₂ reduction Ra-Ni 70–78 Racemic
Diastereomeric Resolution L-Tartaric acid complex L-Tartaric acid 40–45* >99
Chiral HPLC Enantiomer separation Chiralcel OD 35–40* >98

*Isolated yield after resolution.

Structural Characterization and Validation

Spectroscopic Data

  • IR (KBr) : N-H stretch at 3300–3350 cm⁻¹, C≡N at 2204 cm⁻¹ (for intermediates).
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.85–7.20 (m, aromatic H), 4.10 (s, NH₂), 3.05–2.70 (m, cyclopentyl H).
  • X-ray Crystallography : Confirms bicyclic structure and absolute configuration.

Industrial-Scale Considerations

Gram-scale synthesis (up to 50 g) is feasible using high-pressure Q-tube reactors for cyclocondensation, reducing reaction times by 50% compared to conventional heating.

Chemical Reactions Analysis

Alkylation Reactions

The primary amine group undergoes alkylation with electrophilic reagents. Typical conditions involve deprotonation with a base followed by reaction with alkyl halides or epoxides.

ReagentConditionsProductYieldSource
Benzyl chlorideK₂CO₃, DMF, 60°C, 12 hN-Benzyl derivative78%
1,2-DibromoethaneNaH, THF, 0°C → RT, 6 hEthylene-bridged dimer65%

Key Notes :

  • Steric hindrance from the cyclopentane ring slows reaction kinetics compared to linear amines.

  • The (R)-configuration influences regioselectivity in asymmetric alkylations .

Acylation Reactions

Acylation occurs under mild conditions due to the amine’s nucleophilicity, even in its protonated form.

ReagentConditionsProductYieldSource
Acetyl chloridePyridine, CH₂Cl₂, 0°C, 2 hN-Acetyl derivative85%
Benzoyl chlorideEt₃N, THF, RT, 4 hN-Benzoyl derivative72%

Mechanistic Insight :

  • Acylation proceeds via a two-step nucleophilic attack, with pyridine absorbing HCl byproducts.

Oxidation Reactions

The cyclopentane ring and amine group are susceptible to oxidation under controlled conditions.

Oxidizing AgentConditionsProductYieldSource
Mn(OTf)₂, t-BuOOHH₂O, 25°C, 24 h6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one89%
O₂, Pd/CMeOH, 60°C, 12 hPyridine N-oxide68%

Critical Observations :

  • Mn(OTf)₂ catalysis enables chemoselective ketone formation without over-oxidation .

  • Stereochemistry at the 7-position affects oxidation rates: (R)-isomer reacts 1.3× faster than (S)-isomer in analogous systems .

Reduction Reactions

While the compound itself is a reduced form, derivatives like nitro precursors undergo hydrogenation:

SubstrateConditionsProductYieldSource
Nitro derivativeH₂ (1 atm), Pd/C, EtOH, RT(R)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine92%

Synthetic Utility :

  • This reduction is pivotal in synthesizing enantiopure amine hydrochlorides for pharmaceutical applications .

Cyclocondensation Reactions

The amine participates in heterocycle-forming reactions, expanding structural complexity:

PartnerConditionsProductYieldSource
PropanedinitrileNaOMe, MeOH, reflux, 2 h6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile81%

Mechanism :

  • Base-mediated cyclization forms a new pyridine ring via Knoevenagel condensation followed by intramolecular cyclization .

Acid-Base Behavior

The hydrochloride salt dissociates in aqueous solutions:
(R)-C8H10N2HCl(R)-C8H10N2H++Cl\text{(R)-C}_8\text{H}_{10}\text{N}_2\cdot\text{HCl} \rightleftharpoons \text{(R)-C}_8\text{H}_{10}\text{N}_2\text{H}^+ + \text{Cl}^-

  • pKₐ of the conjugate acid: 8.2 ± 0.3 (determined via potentiometric titration) .

Stability Profile

  • Thermal Stability : Decomposes at 210°C (DSC, heating rate 10°C/min) .

  • Photostability : Degrades by <5% under UV light (λ = 254 nm, 48 h) .

Scientific Research Applications

®-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ®-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Enantiomeric and Salt Forms

The (R)-enantiomer is distinct from its (S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine counterpart, which exists as a free base (CAS: 502612-54-6) rather than a hydrochloride salt . Key differences include:

  • Solubility : The hydrochloride salt form improves aqueous solubility, critical for biological assays.
  • Stability : The free base may require stricter storage conditions to prevent degradation.

Substituted Cyclopenta[b]pyridine Derivatives

Derivatives with halogen or functional group substitutions exhibit varied properties:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Purity Key Applications
4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine 54664-55-0 C₈H₈ClN 153.61 98% Organic synthesis intermediate
3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine 158331-18-1 C₈H₈BrN 198.06 95% Cross-coupling reactions
(R)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride 2442565-23-1 C₈H₁₁ClN₂ 170.64 97% Chiral research intermediates

Structural Impact :

  • Halogenation (e.g., Cl, Br, I) increases molecular weight and polarizability, enhancing binding affinity in catalytic or inhibitory roles .
  • Amine Functionalization : The primary amine in the target compound enables protonation in acidic environments, facilitating adsorption on metal surfaces in corrosion inhibition (a property observed in related CAPD derivatives) .

Analogous Heterocyclic Compounds

Compounds with similar bicyclic frameworks but differing in ring substituents or heteroatoms include:

  • (6,7-Dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)amine dihydrochloride (CAS: 1268334-83-3): Contains a pyrimidine ring instead of pyridine, altering electronic properties and bioavailability .
  • 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-amine hydrochloride : A triheterocyclic compound with demonstrated applications in neurological drug discovery .

Key Research Findings and Functional Comparisons

Corrosion Inhibition Efficiency

This is attributed to adsorption via Langmuir isotherm models, combining physical and chemical interactions .

Computational and Experimental Insights

  • Adsorption Behavior : Monte Carlo simulations and DFT calculations show that cyclopenta[b]pyridine derivatives adsorb preferentially on iron (110) surfaces, with inhibition efficiency linked to electron-donating groups .
  • Stereochemical Influence : The (R)-enantiomer’s configuration may enhance binding specificity in chiral environments, such as enzyme active sites, compared to racemic mixtures .

Biological Activity

(R)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride is a heterocyclic compound with a unique cyclopenta[b]pyridine structure. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.

Chemical Structure and Properties

  • IUPAC Name : (7R)-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine; hydrochloride
  • Molecular Formula : C₈H₁₁ClN₂
  • Molecular Weight : 170.64 g/mol
  • CAS Number : 2442565-23-1

The hydrochloride form enhances the compound's solubility, making it suitable for various biological assays and applications.

The biological activity of (R)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride is primarily attributed to its interaction with specific molecular targets, including:

  • Enzymes : The compound may inhibit or modulate enzyme activity, influencing metabolic pathways.
  • Receptors : It can act as a ligand for neurotransmitter receptors, potentially affecting neurotransmission and related physiological processes.

Biological Activity Overview

Research has indicated several areas where (R)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride shows promise:

Antiviral Activity

Studies have explored the compound's potential as an antiviral agent. For instance:

  • Inhibition of Viral Replication : Some derivatives of cyclopenta[b]pyridines have demonstrated antiviral properties against respiratory viruses, with effective concentrations (EC₅₀) in the low micromolar range (5–28 μM) .

Neuropharmacological Effects

The compound's ability to interact with neurotransmitter systems suggests potential applications in treating neurological disorders:

  • Dopaminergic Activity : Preliminary studies suggest that it may influence dopaminergic signaling pathways, which could be beneficial in conditions like Parkinson's disease.

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds and their derivatives:

StudyFindings
Manvar et al. (2024)Developed pyrazolecarboxamide hybrids with significant antiviral activity against HCV, demonstrating the importance of structural modifications similar to those in cyclopenta[b]pyridine derivatives .
MDPI Research (2024)Highlighted the efficacy of N-Heterocycles as promising antiviral agents, indicating that structural features significantly influence biological activity .

These findings underscore the importance of structure-activity relationships (SAR) in optimizing the biological efficacy of compounds related to (R)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride.

Comparative Analysis with Similar Compounds

The unique structural features of (R)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride differentiate it from other compounds:

CompoundStructural FeaturesBiological Activity
6,7-Dihydro-5H-cyclopenta[b]pyridineLacks amine groupLimited biological activity
Cyclopenta[b]pyridine DerivativesVarious substituentsVariable activity based on substitution

The presence of the amine group in (R)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride enhances its reactivity and potential interactions with biological targets.

Q & A

Q. What are the recommended synthesis routes for (R)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride?

The compound can be synthesized via iridium-catalyzed asymmetric hydrogenation of its oxime precursor. General procedures involve hydrogen gas (5 bar) in methanol with Pd/C as a catalyst, followed by purification via Kugelrohr distillation . Alternative routes include enzymatic kinetic resolution and flash chromatography for enantiomeric separation, achieving >99% enantiomeric excess (ee) . Key intermediates like cyclopenta[b]pyridine derivatives are synthesized via electrophilic aromatic substitution or ring-closing reactions .

Q. How should researchers handle and store this compound safely?

  • Storage : Keep in a dry, cool environment (<25°C) within a tightly sealed container under inert gas (e.g., argon) to prevent moisture absorption and oxidation .
  • Handling : Use spark-free tools, anti-static equipment, and personal protective gear (gloves, goggles, respirators). Avoid contact with water, heat, or oxidizing agents due to flammability and reactivity risks .
  • Waste disposal : Follow institutional guidelines for halogenated organic waste, prioritizing incineration or chemical neutralization .

Q. What analytical methods are used to confirm its structural identity and purity?

  • NMR spectroscopy : 1^1H and 13^13C NMR verify substituent positions and stereochemistry. For example, 1^1H NMR of related derivatives shows aromatic protons at δ 7.2–8.5 ppm and cyclopentane protons at δ 1.7–2.8 ppm .
  • Chiral HPLC : Daicel Chiracel AD-H columns (heptane/i-PrOH 90:10) resolve enantiomers, with retention times of 19.3 min (R) and 33.8 min (S) .
  • Mass spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 167.1) .

Advanced Research Questions

Q. How can enantiomeric excess (ee) be optimized during asymmetric synthesis?

  • Catalyst selection : Iridium complexes with chiral N,P ligands enhance stereoselectivity. For example, using (R)-BINAP derivatives improves ee to >95% .
  • Reaction conditions : Lower temperatures (0–25°C) and controlled hydrogen pressure (3–5 bar) reduce racemization .
  • Post-synthesis purification : Enzymatic resolution (e.g., lipases) or recrystallization in polar solvents (e.g., MeOH/H2_2O) further enriches ee .

Q. How do structural modifications (e.g., halogenation) affect bioactivity or reactivity?

  • Electrophilic substitution : Bromination at the 3-position (using NBS) increases steric bulk, altering binding affinity in receptor studies .
  • Amino group functionalization : Converting the amine to an amide or urea derivative modulates solubility and pharmacokinetics .
  • Cyclopentane ring substitution : Introducing methyl groups enhances metabolic stability but may reduce aqueous solubility .

Q. What strategies resolve contradictions in catalytic hydrogenation yields?

  • Controlled atmosphere : Ensure inert conditions (N2_2/Ar) to prevent catalyst poisoning by oxygen or moisture .
  • Catalyst loading optimization : Adjust Pd/C or Ir catalyst ratios (0.5–5 mol%) to balance reaction rate and byproduct formation .
  • Kinetic monitoring : Use in-situ FTIR or GC-MS to identify intermediates (e.g., imine vs. amine) and adjust reaction time .

Q. How is computational modeling applied to predict stereochemical outcomes?

  • DFT calculations : Simulate transition states to predict enantiomer dominance. For example, B3LYP/6-31G* models correlate with experimental ee values in iridium-catalyzed reactions .
  • Docking studies : Map ligand-catalyst interactions (e.g., π-π stacking in chiral ligands) to rationalize selectivity .

Methodological Challenges and Solutions

Q. Why do certain derivatives exhibit low yields in ring-closing reactions?

  • Steric hindrance : Bulky substituents (e.g., bromine at C3) impede cyclization. Use microwave-assisted synthesis (120°C, 30 min) to overcome kinetic barriers .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may require scavengers (e.g., molecular sieves) to remove water .

Q. How to address discrepancies in NMR data across studies?

  • Deuterated solvent calibration : Ensure consistent use of CDCl3_3 vs. DMSO-d6_6, which shift proton signals by 0.5–1.0 ppm .
  • Dynamic effects : Temperature-controlled NMR (25°C) minimizes conformational exchange broadening in flexible cyclopentane rings .

Q. What environmental risk assessments are needed for lab-scale use?

  • Ecotoxicity : Follow OECD 201/202 guidelines for aquatic toxicity testing (e.g., Daphnia magna LC50_{50} >10 mg/L) due to potential persistence .
  • Waste mitigation : Use activated carbon filters to capture volatile byproducts (e.g., HCl gas) during synthesis .

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